4-(4-Methoxyphenylsulfanyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methoxyphenylsulfanyl)benzoic acid (4-MPSB) is a naturally occurring phenolic compound that has been studied for its potential medicinal and industrial applications. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal properties. 4-MPSB has been investigated for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and its potential to be used as an anticancer agent. Furthermore, 4-MPSB has been studied for its ability to interact with proteins and other biomolecules, making it a promising target for drug design.

科学的研究の応用

Luminescent Properties and Coordination Chemistry

Research into the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives similar to 4-(4-Methoxyphenylsulfanyl)benzoic acid, highlights the influence of electron-withdrawing and electron-donating groups on luminescent properties. These studies show that substituents on benzoic acid derivatives can significantly affect the photophysical properties of lanthanide coordination compounds, suggesting potential applications in developing new luminescent materials (Sivakumar et al., 2010).

Toxicological Assessment

A comprehensive assessment of the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, was conducted to understand their impact on health. This study found that some derivatives exhibit low hazard potential, indicating their safer application in various chemical productions. The effects on the hepatorenal system were particularly noted, providing insight into the organ-specific impact of these compounds (Gorokhova et al., 2020).

Synthetic Routes and Drug Intermediates

The exploration of synthetic routes for benzoic acid derivatives, including methods to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic Acid, underlines the importance of these compounds in pharmaceutical development. Such research provides foundational knowledge for creating intermediates for cardiotonic drugs, showcasing the crucial role of 4-(4-Methoxyphenylsulfanyl)benzoic acid in medicinal chemistry (Lomov, 2019).

Catalysis and Chemical Synthesis

Studies on the catalytic applications of benzoic acid derivatives in reactions, such as the Friedel-Crafts benzoylation of anisole, provide insights into their utility as catalysts or catalytic enhancers in organic synthesis. This research demonstrates how modifications to benzoic acid structures, akin to 4-(4-Methoxyphenylsulfanyl)benzoic acid, can influence reaction rates and selectivities, opening avenues for more efficient synthetic processes (Hardacre et al., 2004).

Environmental and Biological Interactions

Investigations into the interactions of substrates with enzyme systems using benzoic acid derivatives as substrates highlight their potential impact on environmental and biological processes. Such studies contribute to a deeper understanding of the biochemical pathways and enzymatic reactions involving benzoic acid derivatives, indicating their biological significance and potential environmental interactions (Bernhardt et al., 1973).

特性

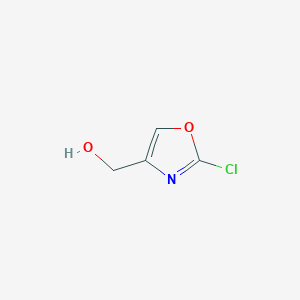

IUPAC Name |

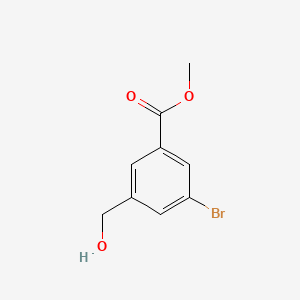

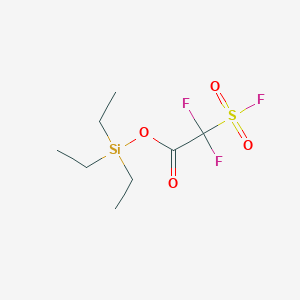

4-(4-methoxyphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQLAPRSSMRJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461334 |

Source

|

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenylsulfanyl)benzoic acid | |

CAS RN |

252973-46-9 |

Source

|

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)